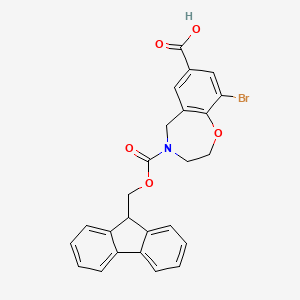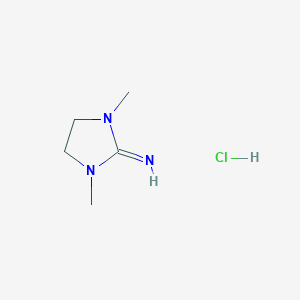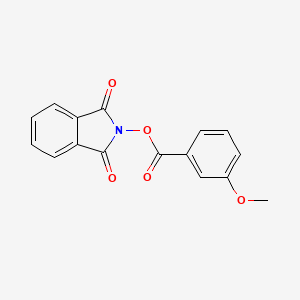![molecular formula C17H11ClFN5S B2496404 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207051-89-5](/img/structure/B2496404.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazol and triazol derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been synthesized in high yields through a series of reactions that include cyclization, substitution, and crystallization from specific solvents to achieve the desired structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by single crystal diffraction techniques. These compounds exhibit triclinic symmetry and contain independent molecules in the asymmetric unit, which assumes similar conformations. The planarity of the molecule, apart from certain substituent groups that may be oriented perpendicular to the main molecular plane, is a common feature (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- The synthesis and structural characterization of isostructural compounds similar to the target molecule have been successfully achieved, revealing insights into their crystalline structures through single crystal diffraction. These compounds exhibit planarity except for certain groups which are oriented perpendicular to the main molecular plane, indicating complex molecular geometries that could be critical for their applications in material science and pharmaceuticals (Kariuki et al., 2021).
Antimicrobial Activities
- A variety of thiazole and triazole derivatives have shown promising antimicrobial activities. These compounds were synthesized and evaluated for their effectiveness against different microorganisms, indicating their potential as novel antimicrobial agents. This suggests the structural framework of the target compound could be explored further for antimicrobial applications (Bektaş et al., 2007).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives, sharing structural similarities with the target molecule, have been studied for their corrosion inhibition performances on metals. These studies, incorporating both experimental and theoretical approaches, suggest the potential of these compounds in protecting metals from corrosion, which could have significant implications for industrial applications (Kaya et al., 2016).
Photophysical Properties and Applications
- Novel classes of compounds incorporating triazole units have been explored for their photophysical properties, showing potential as blue-emitting fluorophores. This research indicates possible applications in the development of materials for organic light-emitting diodes (OLEDs) and other photonic devices, suggesting avenues for the application of the target compound in electronics and lighting technologies (Padalkar et al., 2015).
Theoretical Studies for Application Insights
- Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, have been conducted on similar compounds to predict their corrosion inhibition performance and interaction with metal surfaces. These studies offer valuable insights into the molecular mechanisms of action, which can inform the design and optimization of compounds for specific applications (Farahati et al., 2019).
Wirkmechanismus
Target of Action
Thiazoles and triazoles are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The mode of action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity .
Biochemical Pathways
Thiazoles and triazoles can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antitumor or cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of thiazoles and triazoles can vary greatly depending on their specific structure. Some general properties of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The result of the action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The action environment can influence the efficacy and stability of thiazoles and triazoles. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and exert their effects .
Eigenschaften
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZJTRDCLCYNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)
![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)
![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)


![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)


![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)